REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[CH:4]=[C:5]([NH:9][CH:10]=[C:11]([N+:14]([O-:16])=[O:15])[CH:12]=O)[CH:6]=[CH:7][CH:8]=1.NC1C=C(C=CC=1)CO>CC(O)=O.Cl.C1(S)C=CC=CC=1>[N+:14]([C:11]1[CH:10]=[N:9][C:5]2[C:6]([CH:12]=1)=[CH:7][CH:8]=[C:3]([CH2:2][OH:1])[CH:4]=2)([O-:16])=[O:15]
|
Name
|
3-(3-(hydroxymethyl)phenylamino)-2-nitroacrylaldehyde
|
Quantity
|
4.3 g
|
Type
|
reactant
|
Smiles
|
OCC=1C=C(C=CC1)NC=C(C=O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(CO)C=CC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
3-(3-(hydroxymethyl)phenylamino)-2-nitroacrylaldehyde
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC=1C=C(C=CC1)NC=C(C=O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
0.19 mL
|
Type
|
catalyst
|
Smiles
|
C1(=CC=CC=C1)S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
This mixture was added to the reaction flask
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux under nitrogen and after 20 min
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 28 h (m/z=208.1)
|
Duration
|
28 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
acid was removed under vacuum
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in EtOAc/MeOH
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography on silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=NC2=CC(=CC=C2C1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 500 mg | |
YIELD: PERCENTYIELD | 9% | |
YIELD: CALCULATEDPERCENTYIELD | 12.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |